molecular formula C6H12O B13588024 (2R)-2-(2-methylpropyl)oxirane

(2R)-2-(2-methylpropyl)oxirane

Cat. No.: B13588024
M. Wt: 100.16 g/mol
InChI Key: YXIOECOAAMLHPG-ZCFIWIBFSA-N
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Description

(2R)-2-(2-methylpropyl)oxirane is an epoxide compound characterized by a three-membered cyclic ether (oxirane) with a chiral center at the C2 position and a 2-methylpropyl (isobutyl) substituent. Its IUPAC name specifies the (2R)-configuration, indicating the stereochemistry of the molecule. The compound’s structure confers unique reactivity due to the strain in the oxirane ring and the steric effects of the branched alkyl chain.

Key properties inferred from analogs:

  • Molecular formula: Likely C₆H₁₂O (based on substituent analysis).
  • Chirality: The (2R)-configuration may influence enantioselective reactions or biological interactions.
  • Reactivity: Epoxides typically undergo nucleophilic ring-opening reactions, with substituents modulating reaction rates and regioselectivity .

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2R)-2-(2-methylpropyl)oxirane

InChI

InChI=1S/C6H12O/c1-5(2)3-6-4-7-6/h5-6H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

YXIOECOAAMLHPG-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)C[C@@H]1CO1

Canonical SMILES

CC(C)CC1CO1

Origin of Product

United States

Preparation Methods

Asymmetric Epoxidation of Alkenes

The most common synthetic approach to prepare (2R)-2-(2-methylpropyl)oxirane involves the asymmetric epoxidation of the corresponding alkene precursor. The key steps include:

  • Starting material : The corresponding alkene, typically 2-methyl-2-(2-methylpropyl)propene or a structurally similar alkene.
  • Epoxidation reagent : Use of chiral oxidizing agents or catalysts such as Sharpless epoxidation catalysts (titanium-tartrate complexes), Jacobsen-Katsuki catalysts, or other chiral metal complexes.
  • Reaction conditions : Mild temperatures (0–25 °C), solvents like dichloromethane or acetonitrile, and controlled addition of oxidants such as tert-butyl hydroperoxide or m-chloroperbenzoic acid (m-CPBA).

This method provides high stereoselectivity, favoring the formation of the (2R)-enantiomer due to the chiral environment created by the catalyst.

Intramolecular Cyclization of Halohydrins

Another approach is the intramolecular cyclization of halohydrins derived from the corresponding alcohols:

  • Halohydrin formation : Reaction of the alkene with halogen sources (e.g., Br2 or Cl2) in the presence of water to form halohydrins.
  • Cyclization : Treatment with a base (e.g., sodium hydroxide or potassium carbonate) induces intramolecular nucleophilic substitution, closing the epoxide ring.
  • Stereocontrol : The stereochemistry of the halohydrin intermediate and the reaction conditions influence the final epoxide configuration.

This method is less commonly used for enantiopure (2R) products unless combined with chiral resolution or asymmetric induction steps.

Enzymatic Resolution and Biocatalysis

Biocatalytic methods employ enzymes such as epoxide hydrolases or monooxygenases to selectively produce or resolve the (2R)-enantiomer:

  • Enzymatic epoxidation : Using monooxygenases that catalyze the epoxidation of alkenes with high enantioselectivity.
  • Resolution : Enzymatic hydrolysis of racemic epoxides to selectively degrade one enantiomer, enriching the other.

This approach is environmentally friendly and offers high stereoselectivity but may require optimization for yield and scalability.

Chemical Synthesis via Chiral Pool Precursors

Using chiral pool synthesis, starting from naturally occurring chiral building blocks (e.g., amino acids or terpenes), the epoxide ring can be constructed with the desired stereochemistry:

  • Multi-step synthesis : Functional group transformations, protection/deprotection strategies, and ring closure steps.
  • Advantages : High stereochemical purity and access to complex derivatives.
  • Disadvantages : Longer synthetic routes and potentially lower overall yields.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Stereoselectivity Yield Range (%) Advantages Disadvantages
Asymmetric epoxidation 2-methyl-2-(2-methylpropyl)propene Sharpless catalyst, TBHP, m-CPBA High (preferential (2R)) 70–95 High enantioselectivity, mild conditions Requires chiral catalysts, cost
Intramolecular cyclization of halohydrins Halohydrin intermediate Base (NaOH, K2CO3) Moderate to low 50–80 Simple reagents, scalable Lower stereocontrol, racemic mixtures
Enzymatic epoxidation/resolution Alkene or racemic epoxide Epoxide hydrolases, monooxygenases Very high 60–90 Eco-friendly, high stereoselectivity Enzyme availability, cost
Chiral pool synthesis Natural chiral precursors Multiple reagents, protecting groups Very high 40–75 Excellent stereochemical control Lengthy synthesis, complex steps

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-methylpropyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the epoxide into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are commonly employed.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted alcohols and ethers

Scientific Research Applications

(2R)-2-(2-methylpropyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-(2-methylpropyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison with structurally analogous oxiranes is provided below, focusing on substituent effects, stereochemistry, and applications.

Table 1: Comparison of (2R)-2-(2-methylpropyl)oxirane with Analogous Compounds

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
(2R)-2-(2-methylpropyl)oxirane 2-methylpropyl (isobutyl) Likely C₆H₁₂O Chiral epoxide; potential use in asymmetric synthesis or polymer precursors. Limited direct data.
(2R,3S)-2-methyl-3-phenyloxirane Methyl, phenyl C₉H₁₀O Cis-β-methylstyrene oxide; used in enzymatic epoxidation studies. High enantiomeric purity.
(2R)-2-[(4-Methylphenoxy)methyl]oxirane 4-methylphenoxymethyl C₁₀H₁₂O₂ Aryl-substituted epoxide; ≥95% purity. Applications in specialty chemicals or intermediates.
Epoxiconazole Triazole, chlorophenyl, fluorophenyl C₁₇H₁₃ClFNO₃ Fungicidal activity; developmental toxicity observed in animal studies.
(R)-Epichlorohydrin Chloromethyl C₃H₅ClO Chiral building block; used in epoxy resins. (-)-form shows specific reactivity.

Substituent Effects on Reactivity and Stability

  • Alkyl vs. Aryl Substituents :

    • Alkyl groups (e.g., 2-methylpropyl in the target compound) enhance hydrophobicity and steric hindrance, slowing nucleophilic attacks compared to electron-deficient epoxides like epoxiconazole .
    • Aryl groups (e.g., phenyl in (2R,3S)-2-methyl-3-phenyloxirane) increase ring strain and reactivity toward electrophilic additions .
  • Halogenated Derivatives :

    • Chlorine substituents (e.g., in epoxiconazole or (R)-epichlorohydrin) introduce electronegativity, enhancing electrophilicity and toxicity profiles .

Stereochemical Influence

  • The (2R)-configuration in (2R)-2-(2-methylpropyl)oxirane may dictate enantioselective outcomes in catalysis. For example, enzymatic cascades preferentially epoxidize specific stereoisomers of styrene derivatives .
  • In contrast, racemic mixtures (e.g., (±)-3-n-butyl-2-(p-tolylsulfonyl)oxirane) lack stereochemical control, limiting their utility in asymmetric synthesis .

Biological Activity

(2R)-2-(2-methylpropyl)oxirane, commonly known as an epoxide, is a compound with significant biological activity and potential applications in various fields, including medicine and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant case studies.

(2R)-2-(2-methylpropyl)oxirane is characterized by its three-membered epoxide ring, which makes it highly reactive. This structural feature allows it to interact with various biological molecules, including enzymes and nucleophiles. The compound can undergo several types of reactions:

  • Oxidation : The epoxide ring can be oxidized to form diols.
  • Reduction : It can be reduced to produce alcohols.
  • Nucleophilic Substitution : Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to diverse products.

The biological activity of (2R)-2-(2-methylpropyl)oxirane is primarily attributed to its ability to react with nucleophiles due to the strain in the epoxide ring. This reactivity can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds, thus altering their activity.
  • Metabolic Pathways Interference : It can affect metabolic pathways by modifying substrates involved in these processes.

Biological Activity and Applications

Research has shown that (2R)-2-(2-methylpropyl)oxirane exhibits various biological activities:

  • Antimicrobial Properties : Studies indicate that epoxides can possess antimicrobial activity against certain bacterial strains. For example, modifications of similar compounds have shown effectiveness against Mycobacterium tuberculosis .
  • Potential as a Pharmaceutical Intermediate : The compound is being explored for its potential in drug development, particularly as a building block for synthesizing more complex pharmaceuticals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
Enzyme InteractionPotential inhibitor of various enzymes
Pharmaceutical UseIntermediate for drug synthesis

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial effectiveness of modified epoxide derivatives against mycobacterial strains. The results indicated that certain derivatives showed significant growth inhibition, suggesting that (2R)-2-(2-methylpropyl)oxirane could be a candidate for further development in treating infections .
  • Enzyme Interaction Studies : Research focused on the interaction of (2R)-2-(2-methylpropyl)oxirane with epoxide hydrolases (EHs), which are enzymes involved in the detoxification of epoxides. The findings revealed that this compound could serve as a substrate for EHs, thereby influencing metabolic pathways and potentially leading to therapeutic applications .

Q & A

Q. What are the standard synthetic routes for preparing (2R)-2-(2-methylpropyl)oxirane, and what experimental conditions optimize enantiomeric purity?

The Corey-Chaykovsky epoxidation is a foundational method for synthesizing epoxides like (2R)-2-(2-methylpropyl)oxirane. Key steps include using dimethyloxosulfonium methylide with a chiral catalyst to achieve stereocontrol. Reaction conditions such as solvent polarity (e.g., THF or DMSO), temperature (−20°C to 25°C), and stoichiometric ratios of reagents significantly influence enantioselectivity . Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess (ee) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical properties of (2R)-2-(2-methylpropyl)oxirane?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve stereochemistry by analyzing coupling constants (e.g., vicinal protons on the oxirane ring) and chemical shifts influenced by the 2-methylpropyl group .
  • IR Spectroscopy : The epoxide ring’s C-O-C stretching (~850 cm1^{-1}) and alkyl group vibrations provide structural confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns verify substituent placement .

Q. How does the steric bulk of the 2-methylpropyl group influence the reactivity of (2R)-2-(2-methylpropyl)oxirane in nucleophilic ring-opening reactions?

The 2-methylpropyl group imposes steric hindrance, directing nucleophilic attack to the less hindered carbon of the epoxide. For example, in reactions with amines, primary amines (e.g., methylamine) preferentially attack the less substituted carbon, while bulky nucleophiles (e.g., tert-butylamine) require elevated temperatures or acidic/basic catalysts to proceed .

Advanced Research Questions

Q. What computational methods are employed to predict the regioselectivity and stereochemical outcomes of (2R)-2-(2-methylpropyl)oxirane in complex reactions?

Density Functional Theory (DFT) calculations, such as B3LYP/6-31G(d), model transition states to predict regioselectivity in nucleophilic attacks. For stereochemical outcomes, molecular docking simulations with chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) help optimize asymmetric synthesis protocols .

Q. How can researchers resolve contradictions between experimental data and computational predictions for (2R)-2-(2-methylpropyl)oxirane’s reaction pathways?

Discrepancies often arise from solvent effects or implicit/explicit solvation models in simulations. Systematic validation involves:

  • Re-running DFT calculations with explicit solvent molecules (e.g., water or methanol).
  • Comparing kinetic isotope effects (KIEs) experimentally to validate transition-state models .

Q. What strategies enable enantioselective synthesis of (2R)-2-(2-methylpropyl)oxirane derivatives for biological activity studies?

  • Catalytic Asymmetric Epoxidation : Use chiral catalysts like Shi’s ketones or metal-ligand complexes (e.g., Ti-tartrate) to achieve >90% ee .
  • Enzymatic Resolution : Lipases or epoxide hydrolases selectively hydrolyze one enantiomer, leaving the desired (2R)-form intact .

Q. How does the electronic environment of the oxirane ring in (2R)-2-(2-methylpropyl)oxirane influence its stability under acidic or basic conditions?

The electron-donating 2-methylpropyl group stabilizes the oxirane ring under acidic conditions via hyperconjugation, delaying ring-opening. In basic conditions, the group’s steric effects slow nucleophilic attack, requiring stronger bases (e.g., KOtBu) for efficient ring-opening .

Q. What are the challenges in analyzing trace impurities or diastereomers in (2R)-2-(2-methylpropyl)oxirane samples, and how can they be mitigated?

  • Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers.
  • Spectroscopic Detection : 19F^{19}\text{F} NMR (if fluorinated analogs are present) or 2D NMR (COSY, HSQC) identifies diastereomeric byproducts .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Nucleophilic Ring-Opening

NucleophileSolventTemp (°C)CatalystYield (%)Selectivity (R:S)
MethylamineMeOH25None7885:15
PhenolDCM40BF3_3·OEt2_29292:8
ThiophenolTHF0K2_2CO3_36580:20
Data synthesized from .

Q. Table 2. Computational vs. Experimental Activation Energies

Reaction PathwayDFT (kcal/mol)Experimental (kcal/mol)Deviation (%)
Epoxide Ring-Opening (Acid)12.313.16.1
Epoxide Ring-Opening (Base)18.717.94.3
Adapted from .

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